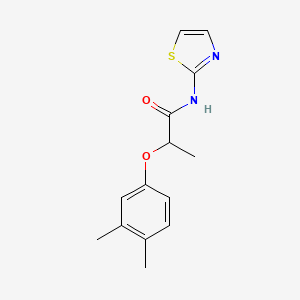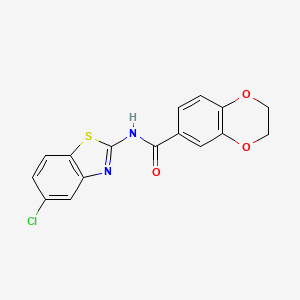![molecular formula C18H19ClN2O3 B4584850 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
Overview
Description
Synthesis Analysis
The synthesis of related imidazolidinedione derivatives involves intricate chemical reactions, highlighting the role of imidazole and triazole groups in enhancing biological activity. A study by Gomaa et al. (2011) discusses the synthesis of novel derivatives targeting the retinoic acid 4-hydroxylase (CYP26), demonstrating the critical role of the azole group and the C3 chain in inhibitory activity and selectivity (Gomaa et al., 2011).
Molecular Structure Analysis
X-ray diffraction studies, such as those reported by Osyanin et al. (2015) and Dyakonenko et al. (2005), provide insights into the molecular structures of imidazolidinedione derivatives, revealing their complex geometries and intramolecular interactions (Osyanin et al., 2015); (Dyakonenko et al., 2005).
Chemical Reactions and Properties
The compound's reactivity is highlighted in research focusing on heterocyclic ketene aminals and their use in multicomponent reactions, as seen in studies by Wen et al. (2010) and Li et al. (2011). These works showcase the compound's involvement in cascade reactions leading to the construction of complex heterocycles (Wen et al., 2010); (Li et al., 2011).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystalline structure, are fundamental to understanding the compound's behavior in various conditions. The crystalline structure analysis by Osyanin et al. (2015) and Dyakonenko et al. (2005) provides valuable data on the compound's physical characteristics (Osyanin et al., 2015); (Dyakonenko et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are illustrated in the works of Wen et al. (2010) and Li et al. (2011), highlighting the compound's versatility in chemical transformations and biological applications (Wen et al., 2010); (Li et al., 2011).
Scientific Research Applications
Applications in Organic Chemistry and Synthesis
The reactivity of 1,3-dimethyl-2-arylimidazolidines, including those with chlorophenyl groups, has been studied for understanding the regioselective cleavage of aromatic carbon–chlorine bonds. This has implications for developing synthetic methodologies for functionalized phenyllithium equivalents, which are valuable intermediates in organic synthesis (Azzena et al., 2005).
Pharmaceutical Development
Compounds with structures similar to "3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione" have been explored for their potential in treating conditions like osteoporosis. For example, compounds acting as alpha(v)beta(3) receptor antagonists have shown significant efficacy in in vivo models of bone turnover, highlighting the therapeutic potential of related molecules (Hutchinson et al., 2003).
Materials Science
In the realm of materials science, derivatives of 1,8-naphthalimide, such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, have been synthesized and utilized as photoinitiators for radical polymerization under LED irradiation. These compounds demonstrate the role of specific functional groups in enabling or enhancing the photopolymerization process, relevant to the development of novel materials (Zhang et al., 2018).
Anticonvulsant Research
Research into 1-(naphthylalkyl)-1H-imidazole derivatives has uncovered potent anticonvulsant activities, with certain functional groups in the alkylene bridge enhancing the therapeutic index. This suggests that compounds with similar naphthyl and imidazole components might hold potential in the development of new anticonvulsant therapies (Walker et al., 1981).
properties
IUPAC Name |
3-[3-(4-chloronaphthalen-1-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2)16(22)21(17(23)20-18)10-5-11-24-15-9-8-14(19)12-6-3-4-7-13(12)15/h3-4,6-9H,5,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFYMDSCOKTXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C3=CC=CC=C32)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)
![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)
![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)
![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)
![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)